molecular formula C17H19FN2OS B4621803 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine

1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4621803
M. Wt: 318.4 g/mol
InChI Key: JIKLPPGEBWDVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine is not fully understood. It is believed to act on the serotonergic system by binding to serotonin receptors in the brain. 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to have a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects
1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an increase in mood and a decrease in anxiety. 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has also been shown to have analgesic effects, which may be due to its ability to activate the opioid receptors in the brain.

Advantages and Limitations for Lab Experiments

1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has several advantages as a research tool. It is a highly selective compound that can be used to study the serotonergic system in the brain. 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine is also relatively easy to synthesize, making it a cost-effective research tool. However, 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has several limitations as a research tool. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for therapeutic applications.

Future Directions

There are several future directions for research on 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine. One area of research is the development of more selective compounds that target specific serotonin receptors in the brain. Another area of research is the investigation of 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine's potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Finally, research is needed to determine the long-term effects of 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine on the brain and body, as well as its potential for abuse and addiction.

Scientific Research Applications

1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has been used in scientific research to investigate its potential therapeutic applications. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. 1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

(5-ethylthiophen-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-2-16-11-13(12-22-16)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKLPPGEBWDVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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